![molecular formula C12H22N2O B2461381 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one CAS No. 1824055-90-4](/img/structure/B2461381.png)
1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one
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Overview
Description
This compound is a derivative of 2,9-diazaspiro[5.5]undecane . It is related to 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride and 9-methyl-2,9-diazaspiro[5.5]undecan-1-one .
Molecular Structure Analysis
The InChI code for 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H
. This indicates that the compound has a spirocyclic structure with two nitrogen atoms and one oxygen atom. Physical And Chemical Properties Analysis
The molecular weight of 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is 255.19 . The compound is a solid at room temperature . The InChI code for this compound is1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H
.
Scientific Research Applications
METTL3 Inhibitor
This compound has been found to be a potent and selective inhibitor of METTL3 . METTL3 is a part of the m6A regulation machinery, which is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections . The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .
Medicinal Chemistry Optimization
The compound has been used in protein crystallography-based medicinal chemistry optimization . This process has resulted in a 1400-fold potency improvement .
Favorable ADME Properties
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties are crucial in drug development as they determine the drug’s performance and safety.
Role in Gene Expression Regulation
The compound plays a role in gene expression regulation . It is involved in various biological processes ranging from splicing to translation, stability, and degradation .
Potential Therapeutic Applications
Given its role in the regulation of m6A and its impact on diseases like cancer and diabetes, this compound has potential therapeutic applications . It could be used in the treatment of these diseases.
Research Tool in Bioactive Molecule Studies
The compound can be used as a research tool in the study of bioactive molecules . The piperazine moiety, which is part of this compound, is often found in drugs or in bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery and plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . The METTL3/METTL14 complex is responsible for installing the methyl mark on RNA, a process that is crucial for gene expression regulation . By inhibiting this complex, the compound can affect the methylation status of RNA and thus influence gene expression .
Biochemical Pathways
The compound affects the m6A methylation pathway . This pathway is involved in various biological processes, ranging from splicing to translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, the compound can disrupt the normal functioning of this pathway, leading to changes in gene expression .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been reported to have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This suggests that the compound may have a relatively short half-life in the body, which could affect its bioavailability .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound can effectively inhibit the METTL3/METTL14 complex and thus alter the methylation status of RNA .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of certain enzymes, as suggested by its relatively short half-life in the presence of rat liver microsomes
Future Directions
properties
IUPAC Name |
1-(2-methyl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11(15)14-8-5-12(6-9-14)4-3-7-13(2)10-12/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMIISPGNJXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCN(C2)C)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one |
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